2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Receptor Blocker : It acts as a potent blocker of various receptors like 5-HT(7), 5-HT(6), 5-HT(2C), Adrenergic alpha(2), and H(1) (Ivachtchenko et al., 2010).
Therapeutic Agent Potential : The compound demonstrates potential as a therapeutic agent, targeting GPC receptors, ion channels, and neurotransmitter transporters (Иващенко et al., 2013).
Antiproliferative Activity Against Cancer Cells : Derivatives of this compound have shown moderate to excellent antiproliferative activity, particularly against cancer cells (Feng et al., 2018).
Broad Pharmacological Activity : It exhibits a broad spectrum of pharmacological activities, which are of interest in medicinal chemistry (Ivashchenko et al., 2010).
Antagonist of Adrenergic and Serotonin Receptors : The compounds are highly active antagonists of these receptors (Ivachtchenko et al., 2013).
Antioxidant Activity : Certain derivatives like 5-vinyl- and 5-allyl-tetrahydro-1H-pyrido[4,3-b]indoles have shown antioxidant activity and influence on enzyme activity, mitochondrial functions, and tubulin polymerization (Sokolov et al., 2018).
Calcium-Antagonist Drug Potential : Some derivatives exhibit calcium-antagonist activity, suggesting potential use as calcium-antagonist drugs (Ivanov et al., 2001).
Tumor Induction in Mice : Compounds like Trp-P-1 or Trp-P-2 can induce liver and lymphoreticular tissue tumors in mice (Fujii et al., 1987).
Crystal and Molecular Structures : Studies have been conducted on the crystal and molecular structures of certain derivatives (Rybakov et al., 2011).
Host-Guest Complex Formation : Research suggests the formation of a host-guest complex with compounds like α-glycyrrhizic acid (Konkina et al., 2015).
Antitumor Agents : Some synthesized compounds show potential as antitumor agents (Nguyen et al., 1992).
Safer Synthesis Routes : New routes for regioselective synthesis of derivatives have been developed to avoid toxic intermediates (Kovacikova & Štefek, 2014).
Hepatocellular Carcinomas in Rats : The compound has been linked to the induction of hepatocellular carcinomas in rats at specific concentrations (Takayama et al., 1985).
Alkylation Reactions : Studies on catalytic alkylation reactions involving derivatives have been conducted (Sokolov et al., 2016).
Mutagenesis Inhibitors : The synthesized mutagenic compounds show potential as inhibitors of mutagenesis in tryptophan pyrolysates (Akimoto et al., 1977).
Cardioprotective Agent Synthesis : The compound stobadine, a cardioprotective agent, has been synthesized from derivatives (Marko et al., 1989).
Mechanism of Action
The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
Safety and Hazards
Future Directions
The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . Compounds bearing alkyl, phenyl, and arylated alkyl produced good antiproliferative activity . The target compounds were more potent against A549 compared to the other three cell lines . This suggests potential future directions for the development of more potent antitumor drugs.
Properties
IUPAC Name |
2,8-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,14H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZFLDUALLSEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173351 | |
Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19686-05-6 | |
Record name | 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19686-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019686056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-2,8-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research on the pharmacokinetics of GK-2 in rabbits indicates that it exhibits a short half-life in blood plasma. After a single intravenous injection in rabbits, the half-life of GK-2 was determined to be 0.9±0.1 hours. [] This suggests that GK-2 is rapidly eliminated from the bloodstream. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of this compound.
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